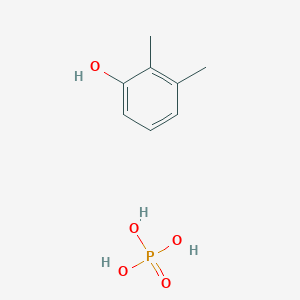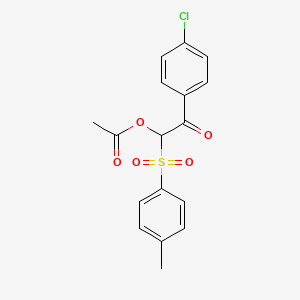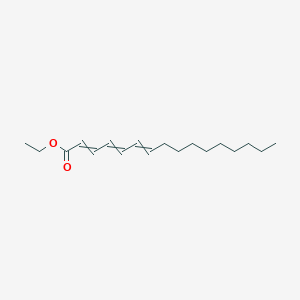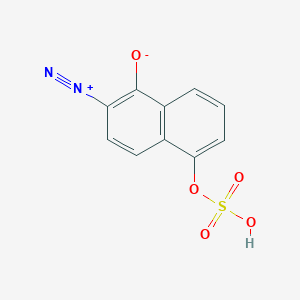
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- is a diazo compound known for its applications in organic synthesis. This compound is characterized by its diazo and sulfooxy functional groups, which make it a versatile reagent in various chemical reactions .
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- typically involves the reaction of 1-naphthol with sulfonyl chloride to form the sulfonyl chloride derivative. This intermediate is then treated with a diazotizing agent to introduce the diazo group . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain the purity and yield of the final product .
Chemical Reactions Analysis
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of various substituted naphthalenone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce diazo and sulfooxy groups into molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- involves the formation of reactive intermediates that can interact with various molecular targets. The diazo group can form carbenes or nitrenes, which are highly reactive species that can insert into C-H bonds or react with nucleophiles . These reactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- can be compared with other diazo compounds such as:
2-Diazo-1-naphthol-5-sulfonyl chloride: This compound has similar diazo and sulfonyl functional groups but differs in its reactivity and applications.
Diazoacetates: These compounds contain a diazo group attached to an acetate moiety and are used in different types of chemical reactions.
Diazoalkanes: These compounds have a diazo group attached to an alkane chain and are known for their use in cyclopropanation reactions.
The uniqueness of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- lies in its combination of diazo and sulfooxy functional groups, which provide a versatile platform for various chemical transformations .
Properties
CAS No. |
113449-74-4 |
|---|---|
Molecular Formula |
C10H6N2O5S |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
2-diazonio-5-sulfooxynaphthalen-1-olate |
InChI |
InChI=1S/C10H6N2O5S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17-18(14,15)16/h1-5H,(H-,13,14,15,16) |
InChI Key |
DTJXFDOCHKCQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
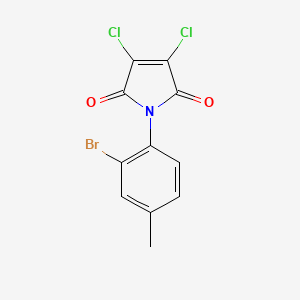
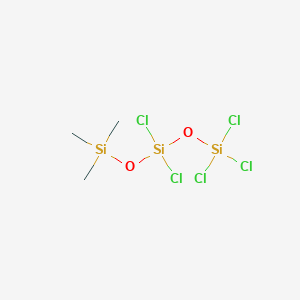
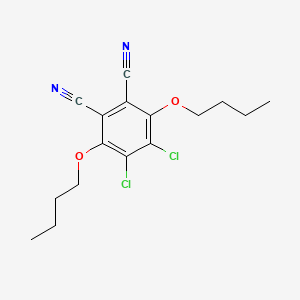
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)

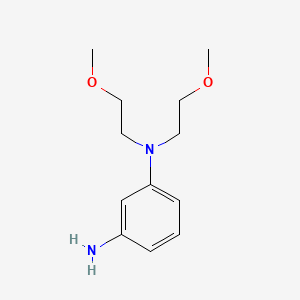
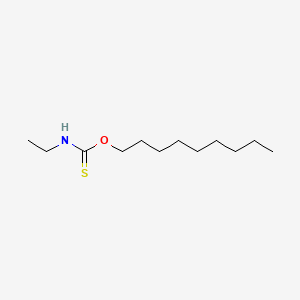
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
